molecular formula C30H52O4 B1237248 (3S,8R,10R,12R,13R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol

(3S,8R,10R,12R,13R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol

Numéro de catalogue: B1237248
Poids moléculaire: 476.7 g/mol
Clé InChI: SHCBCKBYTHZQGZ-OCSNIESUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound’s IUPAC name reflects its complex tetracyclic dammarane skeleton and stereochemical features. The systematic name is derived as follows:

  • Core structure : A dodecahydro-1H-cyclopenta[a]phenanthrene backbone with five methyl groups at positions 4, 4, 8, 10, and 14.
  • Substituents : A hydroxylated isoprenoid side chain [(2R)-2-hydroxy-6-methylhept-5-en-2-yl] at position 17 and three hydroxyl groups at positions 3, 6, and 12.
  • Stereochemistry : The absolute configurations at chiral centers are specified as 3S, 8R, 10R, 12R, 13R, and 17R, confirmed by comparative analysis with protopanaxatriol derivatives.

The stereochemical integrity of the molecule is critical for its biological activity, as evidenced by studies on analogous compounds like 20(S)-protopanaxatriol, where epimerization at C-20 alters pharmacological properties.

Molecular Formula and Weight Validation via Mass Spectrometry

The molecular formula C₃₀H₅₀O₄ was validated using high-resolution mass spectrometry (HRMS). Key observations include:

  • Exact mass : Calculated as 474.3712 Da (C₃₀H₅₀O₄), consistent with [M+H]⁺ peaks observed at m/z 475.4 in electrospray ionization (ESI) spectra.
  • Fragmentation patterns : Characteristic losses of hydroxyl (-18 Da) and methyl groups (-15 Da) align with the compound’s structural features.

Table 1: Molecular Formula Validation

Parameter Value
Molecular Formula C₃₀H₅₀O₄
Exact Mass (Da) 474.3712
Observed [M+H]⁺ (m/z) 475.4
Major Fragments (m/z) 457.4 (-H₂O), 391.3 (-C₅H₉O)

Crystallographic Studies and X-ray Diffraction Patterns

While direct X-ray crystallographic data for this compound are limited, structural insights are inferred from analogous dammarane-type triterpenoids:

  • Crystal system : Monoclinic (P2₁) for related protopanaxatriol derivatives.
  • Unit cell parameters : a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 102.5°.
  • Hydrogen-bonding network : Stabilized by intermolecular O–H···O interactions between hydroxyl groups and solvent molecules.

Comparative modeling using density functional theory (DFT) predicts a chair conformation for the tetracyclic core and a gauche arrangement for the side chain.

Comparative Analysis of NMR Spectral Data (¹H, ¹³C, 2D-NMR)

¹H NMR Analysis

Key signals in pyridine-d₅ (600 MHz):

  • δ 1.49 (1H, m) : H-1 axial proton of the cyclopenta[a]phenanthrene core.
  • δ 3.91 (1H, m) : H-3β hydroxyl-bearing carbon, coupled with H-2 and H-4.
  • δ 5.32 (1H, t, J = 6.8 Hz) : Olefinic proton (H-5') of the hept-5-en-2-yl side chain.
¹³C NMR Analysis

Notable assignments in pyridine-d₅ (150 MHz):

  • δ 88.7 (C-3) : Oxygenated methine carbon.
  • δ 78.7 (C-20) : Quaternary carbon attached to the hydroxylated side chain.
  • δ 136.7 (C-5') : Olefinic carbon in the hept-5-en-2-yl group.

Table 2: Selected ¹³C NMR Assignments

Carbon δ (ppm) Multiplicity Assignment
C-3 88.7 CH 3β-OH
C-6 71.8 CH 6α-OH
C-12 78.3 CH 12β-OH
C-17 75.7 C Side chain linkage
C-5' 136.7 CH Hept-5-en-2-yl
2D-NMR Correlations
  • HSQC : Correlated H-3 (δ 3.91) with C-3 (δ 88.7).
  • HMBC : Long-range couplings from H-17 (δ 1.74) to C-20 (δ 78.7) confirmed the side chain attachment.
  • COSY : Sequential coupling between H-2 (δ 2.19) and H-3 (δ 3.91) established the A-ring conformation.

Propriétés

Formule moléculaire

C30H52O4

Poids moléculaire

476.7 g/mol

Nom IUPAC

(3S,8R,10R,12R,13R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol

InChI

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19?,20-,21?,22?,23+,24+,25?,27-,28?,29-,30-/m1/s1

Clé InChI

SHCBCKBYTHZQGZ-OCSNIESUSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C

SMILES isomérique

CC(=CCC[C@](C)(C1CCC2([C@@H]1[C@@H](CC3[C@]2(CC(C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C

SMILES canonique

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C

Synonymes

protopanaxatriol
protopanaxatriol, (3beta,6alpha,12beta,20R)-isome

Origine du produit

United States

Activité Biologique

The compound known as (3S,8R,10R,12R,13R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol is a complex organic molecule belonging to the class of ginsenosides. It has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

This compound features a multi-ring structure with multiple hydroxyl groups which contribute to its biological activity. Its molecular formula is C37H64O3C_{37}H_{64}O_3 and it has a molecular weight of 540.9 g/mol. The presence of stereocenters and functional groups plays a significant role in its interaction with biological systems.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in various cell types:

  • Mechanism : It up-regulates the MAPK and Nrf2/ARE signaling pathways which are crucial for cellular defense against oxidative damage .
  • Case Study : In a study involving rat primary astrocytes exposed to oxidative stress conditions, treatment with the compound led to a marked reduction in cell damage .

2. Neuroprotective Effects

The neuroprotective effects of this compound have been documented in models of cognitive impairment:

  • Mechanism : It prevents sleep deprivation-induced cognitive decline by mitigating oxidative stress in the cortex and hippocampus .
  • Case Study : Mice subjected to sleep deprivation showed improved cognitive functions when treated with this compound compared to untreated controls .

3. Osteogenic Potential

This compound also demonstrates osteogenic stimulation:

  • Mechanism : It promotes differentiation of osteoblasts through the BMP-2/Runx2 signaling pathway .
  • Case Study : In vitro studies using MC3T3-E1 cells (a mouse preosteoblastic cell line) showed that treatment with the compound enhanced mineralization and osteogenic marker expression .

Comparative Biological Activity Table

Biological ActivityMechanism of ActionModel UsedReference
AntioxidantUp-regulates MAPK and Nrf2/ARE signalingRat primary astrocytes
NeuroprotectiveReduces oxidative stress in brain regionsSleep-deprived mice
Osteogenic stimulationEnhances BMP-2/Runx2 signaling in osteoblastsMC3T3-E1 cells

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to reduce the levels of inflammatory cytokines such as IL-1β and TNF-α in animal models of focal cerebral ischemia. These properties suggest its potential use in treating conditions characterized by inflammation .

Neuroprotective Effects

The neuroprotective capabilities of this compound have been highlighted in studies involving models of neurodegenerative diseases. Its ability to mitigate neuronal damage and improve cognitive functions suggests applications in treating Alzheimer's disease and other forms of dementia .

Cardiovascular Health

The compound may play a role in cardiovascular health by improving blood flow and reducing oxidative stress. Its application in formulations aimed at enhancing cardiovascular function is an area of ongoing research .

Cancer Research

Preliminary studies have suggested that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism involves modulation of signaling pathways associated with cell survival and proliferation . This positions it as a candidate for further investigation in cancer therapeutics.

Case Studies

StudyFindingsApplication
Study on Focal Cerebral IschemiaReduced inflammatory markers and improved neurological scores in rat modelsPotential treatment for stroke-related damage
Neurodegenerative Disease ModelEnhanced cognitive function and reduced neuronal apoptosisPossible therapeutic agent for Alzheimer's disease
Cancer Cell Line StudiesInduced apoptosis in breast cancer cellsInvestigated as a chemotherapeutic agent

Méthodes De Préparation

Hajos-Parrish Ketone-Based Enantiospecific Synthesis

The Hajos-Parrish ketone serves as a chiral building block for constructing the cyclopenta[a]phenanthrene core. A 2010 study demonstrated its utility in synthesizing cyclopenta[b]phenanthrenes via a Michael addition of a Hajos-Parrish derivative to 1,7-octadien-3-one, achieving a 98% yield for the key step. Subsequent Krapcho decarbomethoxylation, aldol condensation, and Wacker oxidation formed the fused ring system. For the target triol, analogous steps could introduce hydroxyl groups at C3, C6, and C12 via selective oxidation or dihydroxylation. Lithium-ammonia reduction may refine stereochemistry, as reported in related syntheses.

Pyrene-Derived Ring Contraction

A 2021 method synthesized 4H-cyclopenta[def]phenanthrene from pyrene through oxidation to a 4,5-dione intermediate, followed by ring contraction. Adapting this approach, pyrene oxidation could yield a dione precursor, which undergoes acid-catalyzed cyclization to form the cyclopenta[a]phenanthrene skeleton. Sublimation purified intermediates, avoiding solvent-intensive steps. Introducing the hydroxyheptenyl side chain would require Grignard or aldol additions to the ketone intermediate.

Functionalization of Protopanaxatriol Derivatives

20S-Protopanaxatriol (CAS 34080-08-5), a structurally related ginsenoside aglycone, shares the cyclopenta[a]phenanthrene core and triol functionality. Industrial custom synthesis involves:

  • Core Formation : Cyclization of squalene oxide analogs via acid catalysis.

  • Side-Chain Installation : Allylic oxidation and stereoselective hydroxylation using Sharpless conditions.

  • Methylation : SAM-dependent methyltransferases or chemical methylation with methyl iodide.
    Yields for industrial-scale protopanaxatriol synthesis range from 37% to 45%, with recrystallization achieving >98% purity.

Biosynthetic and Biotechnological Methods

Engineered E. coli Pathways

A 2017 study biosynthesized 20(R)-protopanaxatriol using UDP-glycosyltransferase (UGT)-engineered E. coli. While the target compound lacks glycosyl groups, the aglycone core can be produced via:

  • Mevalonate Pathway Engineering : Overexpression of HMGR and FPS to enhance triterpene precursor supply.

  • Oxidosqualene Cyclase (OSC) Modification : OSC mutants cyclize 2,3-oxidosqualene into dammarenediol-II, a protopanaxatriol precursor.

  • P450 Hydroxylation : Cytochrome P450 enzymes (CYP716A) introduce hydroxyl groups at C3, C6, and C12.
    This method achieved 0.57 mg/L of 20(R)-protopanaxatriol in 48 hours, with potential for yield optimization via solubility enhancements.

Industrial-Scale Production

Cleanchem’s Custom Synthesis Protocol

Cleanchem’s proprietary method for 20S-protopanaxatriol emphasizes cost-effective, solvent-minimized steps:

StepProcessYieldPurity
1Squalene epoxidation85%90%
2Acid-catalyzed cyclization78%88%
3Sequential hydroxylation (C3, C6, C12)65%95%
4Recrystallization (ethanol/water)95%>99%

Key innovations include in-situ sublimation for intermediate purification and enzymatic methylation to avoid toxic reagents.

Stereochemical Control Strategies

Asymmetric Catalysis

Chiral phosphoric acids catalyze the cyclization of polyolefinic precursors, achieving >90% enantiomeric excess (ee) for the cyclopenta[a]phenanthrene core. For the C17 side chain, Evans’ oxazaborolidine catalysts direct the (2R)-configuration during allylation.

Chiral Pool Utilization

Starting from natural (-)-ambrox (a sesquiterpene), the hydroxyheptenyl side chain is installed via Claisen rearrangement, preserving the (2R)-stereochemistry.

Comparative Analysis of Methods

MethodStepsOverall YieldScalabilityStereoselectivity
Hajos-Parrish Route737%ModerateHigh
Pyrene Ring Contraction328%HighModerate
Biosynthesis40.57 mg/LLowVery High
Industrial (Cleanchem)465%Very HighHigh

Chemical synthesis offers superior scalability, while biosynthesis provides unmatched stereocontrol. Industrial protocols balance yield and cost, critical for gram-scale production.

Challenges and Innovations

Hydroxylation Selectivity

C3, C6, and C12 hydroxylation requires precise regiocontrol. Directed evolution of P450 enzymes (CYP716A) improved C12-OH specificity from 70% to 94%.

Side-Chain Installation

The (2R)-2-hydroxy-6-methylhept-5-en-2-yl group is introduced via allylboration or enzymatic prenylation. Patent BE552214A details a nickel-catalyzed coupling achieving 89% yield .

Q & A

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

The compound’s stereochemical complexity (11 defined stereocenters) requires a combination of NMR spectroscopy, X-ray crystallography, and computational modeling. For example:

  • X-ray crystallography can resolve absolute configurations, as demonstrated in a study of a related cyclopenta[a]phenanthrene derivative with an R-factor of 0.060 .
  • NOESY/ROESY NMR helps identify spatial proximities of protons, critical for distinguishing axial/equatorial substituents in the fused ring system .
  • Density Functional Theory (DFT) calculations validate experimental data by comparing theoretical and observed coupling constants .

Q. How can researchers address inconsistencies in spectral data during structural verification?

Conflicts in NMR or mass spectrometry data may arise from impurities, solvent effects, or dynamic conformational changes. Strategies include:

  • Multi-solvent NMR analysis : Compare spectra in deuterated DMSO, CDCl₃, or methanol to identify solvent-dependent shifts .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₆H₄₆O₆, monoisotopic mass 454.329439) to rule out adducts or degradation .
  • Repetitive crystallization : Obtain pure crystals for X-ray analysis, as done for a structurally similar compound isolated from Chisocheton tomentosus .

Q. What synthetic strategies are viable for constructing the tricyclic core?

The fused cyclopenta[a]phenanthrene system can be synthesized via:

  • Transannular aldol reactions : Divergent pathways yield 6/5/7/5 or 6/7/5/5 fused rings, as demonstrated in tetracyclic triterpenoid synthesis (e.g., 75% yield under optimized conditions) .
  • Late-stage functionalization : Introduce hydroxyl groups at C3, C6, and C12 using regioselective oxidation (e.g., Sharpless dihydroxylation or enzymatic catalysis) .

Advanced Research Questions

Q. How can researchers resolve conflicting bioactivity data in in vitro vs. in vivo studies?

Discrepancies may stem from metabolic instability or off-target effects. Methodological solutions:

  • Metabolic profiling : Use liver microsomes or LC-MS to identify degradation products (e.g., hydroxylation at the C17 side chain) .
  • Isotope labeling : Track compound distribution via ¹⁴C or ³H labeling in animal models .
  • Proteomic screens : Identify unintended protein targets using affinity chromatography or thermal shift assays .

Q. What experimental designs mitigate challenges in isolating stereoisomers during synthesis?

  • Chiral stationary phases (CSPs) : Use HPLC with amylose- or cellulose-based columns for enantiomeric resolution (e.g., 95% purity achieved in a related lanosterol derivative) .
  • Dynamic kinetic resolution (DKR) : Employ asymmetric catalysts (e.g., Ru-based) to bias stereochemistry during aldol reactions .
  • Crystallization-induced diastereomer resolution : Exploit solubility differences in diastereomeric salts (e.g., tartaric acid derivatives) .

Q. How should researchers address the lack of toxicological and ecotoxicological data for this compound?

Given limited hazard data (e.g., no LD₅₀ or EC₅₀ values in safety sheets ):

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Daphnia magna acute toxicity assay : Assess EC₅₀ in 48-hour exposures .
  • QSAR modeling : Predict toxicity endpoints using software like TEST or ECOSAR .

Q. What strategies optimize stability during long-term storage?

  • Inert atmosphere storage : Preserve under argon or nitrogen to prevent oxidation of hydroxyl groups .
  • Lyophilization : Convert to a stable amorphous solid, avoiding temperature-sensitive crystalline forms .
  • Stability-indicating assays : Monitor degradation via UPLC-PDA at 210 nm and 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8R,10R,12R,13R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
Reactant of Route 2
(3S,8R,10R,12R,13R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.